molecular formula C10H19NO4 B558642 (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid CAS No. 151171-11-8

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid

Cat. No. B558642
M. Wt: 217,26 g/mole
InChI Key: SHZXLTCEPXVCSV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid” is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor , and in the preparation of indole derivatives as efflux pump inhibitors for treatment and prevention of bacterial infections .


Synthesis Analysis

The synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A robust method for preparing unprotected NCA monomers in air and under moisture has been reported, which employs epoxy compounds as ultra-fast scavengers of hydrogen chloride .


Molecular Structure Analysis

The molecular structure of “(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid” is represented by the linear formula C24H33NO5Si .


Chemical Reactions Analysis

The tert-butyloxycarbonyl-protected amino acid ionic liquids have been used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Scientific Research Applications

  • Renin Inhibitors : A stereoselective synthesis of a compound related to (S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid was described for the preparation of renin inhibitory peptides, which are potent inhibitors of human plasma renin (Thaisrivongs et al., 1987).

  • Polymorphic Forms Study : The compound exhibited polymorphic forms in certain conditions, providing insights into its molecular conformation and potential applications in peptide design (Gebreslasie et al., 2011).

  • Synthesis of Non-Natural Alpha-Amino Acids : It was used as a key intermediate in the synthesis of enantiopure non-natural alpha-amino acids, demonstrating its versatility in creating diverse amino acid structures (Constantinou-Kokotou et al., 2001).

  • Microsporin B Synthesis : The compound played a crucial role in the synthesis of microsporin B, an unusual amino acid residue and key fragment in certain peptide chains (Swaroop et al., 2014).

  • Collagen Cross-Links : It was utilized in an efficient synthesis process for the preparation of collagen cross-links, highlighting its importance in biochemical applications (Adamczyk et al., 1999).

  • Metabolic Studies in Thermophilic Archaeon : The compound was analyzed in the context of organic acids and stable isotope metabolic studies, providing insights into microbial metabolism (Rimbault et al., 1993).

  • Baker's Yeast Reduction Applications : Its derivatives were investigated in the baker's yeast reduction of N-protected amino acid esters, showing its role in producing biologically active substances (Hashiguchi et al., 1992).

properties

IUPAC Name

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h6H2,1-5H3,(H,11,14)(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZXLTCEPXVCSV-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LJ Farmer, MW Ledeboer, T Hoock… - Journal of medicinal …, 2015 - ACS Publications
While several therapeutic options exist, the need for more effective, safe, and convenient treatment for a variety of autoimmune diseases persists. Targeting the Janus tyrosine kinases (…
Number of citations: 84 pubs.acs.org

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